molecular formula C9H10ClNO2 B2503003 (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride CAS No. 4904-19-2

(1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2503003
CAS No.: 4904-19-2
M. Wt: 199.63
InChI Key: OBGPWWPLZPGMJP-SCLLHFNJSA-N
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Description

(1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride is a chiral compound that features a cyclopropane ring fused to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine-4-carboxylic acid with diazo compounds under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a solvent like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon in ethanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclopropane derivatives with reduced functional groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and selectivity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Amino-1-cyclopentanecarboxylic acid;hydrochloride
  • 1-Aminocyclopropane-1-carboxylic acid

Uniqueness

Compared to similar compounds, (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride stands out due to its pyridine ring, which imparts additional electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications.

Properties

IUPAC Name

(1R,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGPWWPLZPGMJP-SCLLHFNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4904-19-2
Record name rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
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